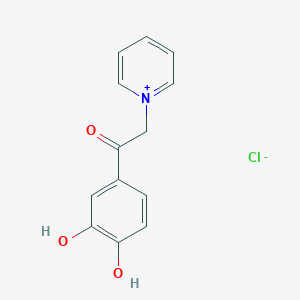

1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride

Description

Structural Significance and Research Implications

The unique combination of pyridinium cationicity and catechol redox activity makes this compound particularly interesting for:

Propriétés

Numéro CAS |

6623-55-8 |

|---|---|

Formule moléculaire |

C13H12NO3+ |

Poids moléculaire |

230.24 g/mol |

Nom IUPAC |

1-(3,4-dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone |

InChI |

InChI=1S/C13H11NO3/c15-11-5-4-10(8-12(11)16)13(17)9-14-6-2-1-3-7-14/h1-8H,9H2,(H-,15,16,17)/p+1 |

Clé InChI |

WHVFPQYXJQZEFV-UHFFFAOYSA-O |

SMILES |

C1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-] |

SMILES canonique |

C1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)O)O |

Origine du produit |

United States |

Activité Biologique

1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride, also known by its CAS number 6623-55-8, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride is C13H12ClNO3. The compound features a pyridine ring and a dihydroxyphenyl group, contributing to its unique reactivity and biological activity.

Structural Representation:

Anticancer Properties

Research indicates that compounds structurally similar to 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives exhibit potent activity against HeLa cells with IC50 values comparable to established chemotherapeutics like cisplatin .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit carboxylesterase (CaE), which plays a role in drug metabolism and detoxification processes. Molecular docking studies suggest that the compound binds effectively to the active site of CaE, enhancing its inhibitory potential .

Antioxidant Activity

The antioxidant properties of 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium have also been evaluated. Compounds with similar structures have shown significant radical-scavenging activity in assays such as the ABTS assay, indicating their potential as protective agents against oxidative stress .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

(a) 1-(3,4-Dihydroxyphenyl)-2-phenylethanone [107410-02-6]

- Structure : Replaces pyridinium with a neutral phenyl group.

- Synthesis : Prepared via Friedel-Crafts acylation using phenylacetic acid and pyrocatechol with catalysts like ZnCl₂ or BF₃ (yields: 36–60%) .

- Properties : Lower polarity due to the absence of a charged pyridinium group, reducing water solubility compared to the target compound.

(b) Adrenalone Hydrochloride [62-13-5]

- Structure: Contains a methylamino group instead of pyridinium, with a hydrochloride salt.

- Applications : Used as an adrenaline agonist and hemostatic agent due to catechol-mediated α-adrenergic receptor binding .

- Physical Properties : Molecular weight 228.25 g/mol; higher solubility in polar solvents compared to neutral analogs .

(c) 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone [99-40-1]

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.